molecular formula C7H7NO2S B1633555 5-(Methylthio)nicotinic acid CAS No. 74470-28-3

5-(Methylthio)nicotinic acid

Cat. No.: B1633555
CAS No.: 74470-28-3
M. Wt: 169.2 g/mol
InChI Key: FQCSMNSGVUHKKF-UHFFFAOYSA-N
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Description

5-(Methylthio)nicotinic acid, also known as MTNA, is a sulfhydryl derivative of Nicotinic acid . It has a CAS Number of 74470-28-3 and a molecular weight of 169.2 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H7NO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10) . This indicates that the molecule consists of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound is a solid substance with a storage temperature of 2-8°C . It has a molecular weight of 169.2 .

Scientific Research Applications

Herbicidal Activity and Synthesis

Nicotinic acid derivatives, including those related to 5-(Methylthio)nicotinic acid, have been explored for their herbicidal properties. The synthesis and structural analysis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have demonstrated promising herbicidal activity against various weeds, providing a natural-product-based approach to weed management. The structure-activity relationships (SAR) outlined in these studies could pave the way for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Industrial Production and Ecological Methods

The industrial production of nicotinic acid, a core component from which this compound could theoretically be derived, highlights the ecological concerns and the need for green chemistry approaches. Research focusing on ecological methods to produce nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, emphasizes the importance of environmentally friendly production methods. These insights could direct future research on sustainable production methods for nicotinic acid and its derivatives (Dawid Lisicki et al., 2022).

Pharmacological Effects

The pharmacological effects of nicotinic acid, from which this compound derivatives could potentially benefit, have been extensively studied. Nicotinic acid's role in lipid metabolism, its anti-lipolytic effect mediated by specific receptors such as PUMA-G and HM74, and its potential in treating dyslipidemia showcase the therapeutic applications of nicotinic acid derivatives. Understanding these mechanisms can offer insights into the potential health benefits of this compound in lipid management and cardiovascular health (S. Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Research on thionicotinic acid derivatives, related to this compound, has demonstrated their vasorelaxant and antioxidative properties. Studies on the effects of these derivatives on vascular relaxation and antioxidative activity provide a basis for exploring the therapeutic potential of nicotinic acid derivatives in cardiovascular health and oxidative stress management. This research area could offer valuable insights into the development of novel therapeutics based on nicotinic acid and its derivatives (Supaluk Prachayasittikul et al., 2010).

Safety and Hazards

The safety information for 5-(Methylthio)nicotinic acid includes the following hazard statements: H315, H319, H335 . These statements indicate that the substance causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, a related compound, serves as a precursor for the synthesis of the coenzymes NAD and NADP . These coenzymes participate in a number of metabolic reactions that maintain the redox state of cells .

Cellular Effects

The cellular effects of 5-(Methylthio)nicotinic acid are not well-studied. Nicotinic acid, a related compound, is known to have significant effects on cellular processes. For example, it is involved in energy production and improved brain health .

Molecular Mechanism

Related compounds such as nicotine are known to interact with nicotinic acetylcholine receptors in the brain .

Temporal Effects in Laboratory Settings

It is known that the binding potential of nicotinic acetylcholine receptors in the brains of smokers decreases by 33.5% ± 10.5% after 4 hours of smoking cessation .

Dosage Effects in Animal Models

It is known that niacin, a related compound, is safe for the target animals with a margin of safety that is at least 10 times the requirements and use levels .

Metabolic Pathways

It is known that nicotinic acid, a related compound, is involved in the synthesis of the coenzymes NAD and NADP .

Transport and Distribution

It is known that nicotinic acid is distributed to different body tissues via the circulation .

Subcellular Localization

It is known that there are likely to be distinct pools of NAD+ in the different subcellular organelles and that these pools are independently regulated through the activity of a given NMNAT .

Properties

IUPAC Name

5-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCSMNSGVUHKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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